4-((4-(4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)phthalazin-1-yl)amino)benzenesulfonamide
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Overview
Description
4-[(4-{4-METHYL-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]PHENYL}PHTHALAZIN-1-YL)AMINO]BENZENE-1-SULFONAMIDE is a complex organic compound known for its significant applications in medicinal chemistry. It is structurally characterized by the presence of a phthalazine core, sulfonamide groups, and a piperazine moiety. This compound is often studied for its potential therapeutic properties, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{4-METHYL-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]PHENYL}PHTHALAZIN-1-YL)AMINO]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phthalazine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonamide Group: This step is achieved through sulfonation reactions using reagents like chlorosulfonic acid.
Attachment of the Piperazine Moiety: This is done via nucleophilic substitution reactions, often using piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{4-METHYL-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]PHENYL}PHTHALAZIN-1-YL)AMINO]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
4-[(4-{4-METHYL-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]PHENYL}PHTHALAZIN-1-YL)AMINO]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-{4-METHYL-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]PHENYL}PHTHALAZIN-1-YL)AMINO]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Imatinib: Known for its use in treating leukemia by inhibiting tyrosine kinases.
Sildenafil: Contains a similar piperazine moiety and is used to treat erectile dysfunction.
Uniqueness
4-[(4-{4-METHYL-3-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]PHENYL}PHTHALAZIN-1-YL)AMINO]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C26H28N6O4S2 |
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Molecular Weight |
552.7 g/mol |
IUPAC Name |
4-[[4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]phthalazin-1-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C26H28N6O4S2/c1-18-7-8-19(17-24(18)38(35,36)32-15-13-31(2)14-16-32)25-22-5-3-4-6-23(22)26(30-29-25)28-20-9-11-21(12-10-20)37(27,33)34/h3-12,17H,13-16H2,1-2H3,(H,28,30)(H2,27,33,34) |
InChI Key |
YLOUQDZQNSMSCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N5CCN(CC5)C |
Origin of Product |
United States |
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